molecular formula C12H17NO B6263207 rac-(1R,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, trans CAS No. 1807940-41-5

rac-(1R,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, trans

Cat. No.: B6263207
CAS No.: 1807940-41-5
M. Wt: 191.3
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Description

rac-(1R,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, trans is a chiral cyclohexanol derivative with a 6-methylpyridin-3-yl substituent at the C2 position. The compound features two stereocenters (C1 and C2), resulting in a racemic mixture of enantiomers. The trans configuration indicates that the hydroxyl group at C1 and the pyridinyl substituent at C2 are on opposite sides of the cyclohexane ring.

Properties

CAS No.

1807940-41-5

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

95

Origin of Product

United States

Biological Activity

rac-(1R,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, trans, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H17NO. It features a cyclohexane ring substituted with a 6-methylpyridin-3-yl group and a hydroxyl group. The stereochemistry of the compound plays a crucial role in its biological activity.

The mechanism by which rac-(1R,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes in the body, potentially modulating their activity. This interaction may lead to various biological responses, including anti-inflammatory and anticancer effects.

Therapeutic Applications

Research indicates that rac-(1R,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol may have several therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has shown cytotoxic effects against certain breast cancer cell lines (e.g., MCF-7 and MDA-MB-468) .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective properties. The potential for rac-(1R,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol to serve as a neuroprotective agent warrants further exploration.

Case Studies and Experimental Data

Several studies have explored the biological activity of rac-(1R,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol:

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Mechanistic Studies : Investigations into the compound's mechanism revealed that it may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death.
  • Comparative Studies : The biological activity of rac-(1R,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol was compared with other similar compounds to assess its relative potency and efficacy in inhibiting cancer cell growth.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibits proliferation of MCF-7 and MDA-MB-468 cells
Neuroprotective EffectsPotential neuroprotective properties under investigation
Mechanism of ActionModulates signaling pathways related to apoptosis

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

rac-(1R,2S)-2-(2-bromophenyl)cyclohexan-1-ol, trans (CAS 31908-21-1)

  • Structural Differences : The 2-bromophenyl substituent replaces the 6-methylpyridin-3-yl group. Bromine introduces steric bulk and electronegativity, altering electronic properties compared to the methylpyridine moiety.
  • This contrasts with the pyridine ring, which may engage in hydrogen bonding via its nitrogen atom .

Tramadol (rac-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol)

  • Structural Differences: Tramadol features a 3-methoxyphenyl group and a dimethylaminomethyl side chain. Its stereochemistry (1R,2R) differs from the target compound’s (1R,2S) configuration.
  • Functional Implications: Tramadol’s μ-opioid receptor affinity and serotonin/norepinephrine reuptake inhibition are attributed to its methoxyphenyl and amine groups. The absence of these groups in the target compound suggests divergent pharmacological profiles .

rac-(1R,6S)-6-Amino-2,2-difluorocyclohexan-1-ol hydrochloride (CAS 1909288-26-1)

  • Structural Differences: Fluorination at C2 and an amino group at C6 replace the pyridinyl substituent.
  • Functional Implications: Fluorine atoms increase metabolic stability and electronegativity, while the amino group enables protonation, enhancing solubility. These features make this compound suitable for agrochemical applications, unlike the pyridine-containing target molecule .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight Substituent CAS Number Key Features
rac-(1R,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, trans C₁₂H₁₅NO 189.25 g/mol 6-methylpyridin-3-yl Not reported Pyridine ring for H-bonding
rac-(1R,2S)-2-(2-bromophenyl)cyclohexan-1-ol, trans C₁₃H₁₅BrO 273.16 g/mol 2-bromophenyl 31908-21-1 High lipophilicity
Tramadol C₁₆H₂₅NO₂ 263.38 g/mol 3-methoxyphenyl, dimethylaminomethyl 27203-92-5 Opioid activity
rac-(1R,6S)-6-Amino-2,2-difluorocyclohexan-1-ol hydrochloride C₆H₁₂F₂NO·HCl 203.62 g/mol 2,2-difluoro, 6-amino 1909288-26-1 Fluorinated, agrochemical applications

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